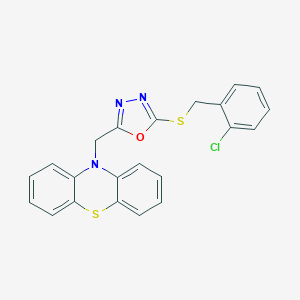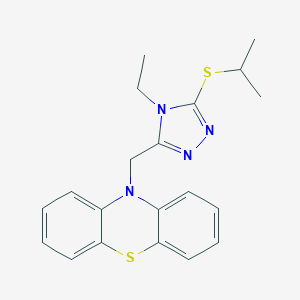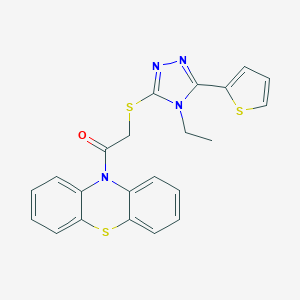![molecular formula C16H14ClN5OS B292925 N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide, commonly known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPTH6 belongs to the class of hydrazinecarbothioamide derivatives and has been shown to possess potent inhibitory effects on various enzymes, including histone acetyltransferases and DNA methyltransferases.
Wirkmechanismus
CPTH6 exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. In the case of histone acetyltransferases, CPTH6 binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones. In the case of DNA methyltransferases, CPTH6 binds to the DNA binding site of the enzyme, thereby preventing the transfer of methyl groups to DNA.
Biochemical and Physiological Effects:
CPTH6 has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Moreover, CPTH6 has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPTH6 has been shown to exhibit anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPTH6 in lab experiments is its high potency and specificity towards the targeted enzymes. Moreover, CPTH6 is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. However, one of the limitations of using CPTH6 in lab experiments is its potential toxicity and off-target effects, which need to be carefully evaluated before its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on CPTH6. One of the directions is to investigate the potential therapeutic applications of CPTH6 in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to optimize the synthesis of CPTH6 and develop more potent and selective analogs. Moreover, the mechanism of action of CPTH6 needs to be further elucidated to understand its interactions with the targeted enzymes at the molecular level.
Synthesemethoden
The synthesis of CPTH6 involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride with 4-chloroaniline, followed by the addition of hydrazine hydrate and carbon disulfide. The resulting product is then purified by recrystallization to obtain pure CPTH6.
Wissenschaftliche Forschungsanwendungen
CPTH6 has been extensively studied for its potential therapeutic applications in cancer treatment, neurological disorders, and infectious diseases. Studies have shown that CPTH6 can inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. Moreover, CPTH6 has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to DNA and play a crucial role in the epigenetic regulation of gene expression.
Eigenschaften
Molekularformel |
C16H14ClN5OS |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C16H14ClN5OS/c1-10-14(22-9-3-2-4-13(22)18-10)15(23)20-21-16(24)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,20,23)(H2,19,21,24) |
InChI-Schlüssel |
SQFBOETWSLMDBM-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)


![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)


![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)